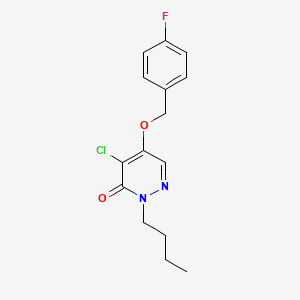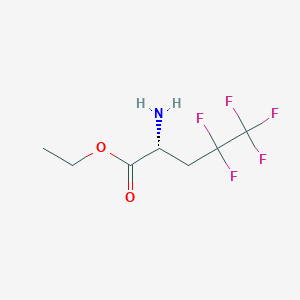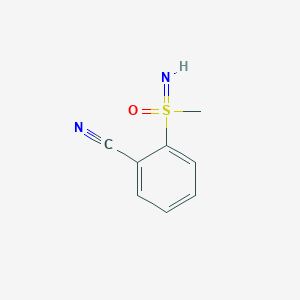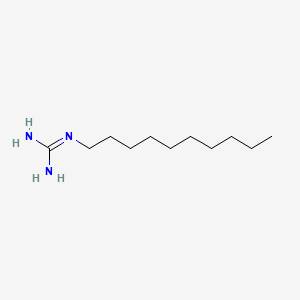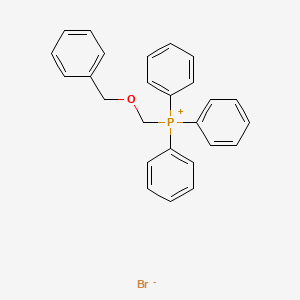
((Benzyloxy)methyl)triphenylphosphoniumbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Benzyloxy)methyl)triphenylphosphoniumbromide: is an organophosphorus compound with the formula C26H24BrOP . It is a quaternary phosphonium salt that is often used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ((Benzyloxy)methyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with benzyl bromide in the presence of a base. The reaction is usually carried out in a polar solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:
Ph3P+C6H5CH2Br→[Ph3PCH2C6H5]Br
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purities. The reaction is typically carried out at temperatures ranging from 60°C to 80°C, and the product is purified by recrystallization from a suitable solvent.
Analyse Des Réactions Chimiques
Types of Reactions: ((Benzyloxy)methyl)triphenylphosphoniumbromide primarily undergoes substitution reactions. It is a precursor to the corresponding ylide, which can be generated by deprotonation with a strong base such as butyllithium. The ylide can then participate in the Wittig reaction to form alkenes.
Common Reagents and Conditions:
Base: Butyllithium (BuLi) or sodium hydride (NaH)
Solvent: Tetrahydrofuran (THF) or diethyl ether
Temperature: Typically -78°C to room temperature
Major Products: The major product of the Wittig reaction involving this compound is an alkene. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction.
Applications De Recherche Scientifique
Chemistry: ((Benzyloxy)methyl)triphenylphosphoniumbromide is widely used in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction. It is also used as a phase-transfer catalyst in various organic transformations.
Biology and Medicine: In biological research, this compound can be used to deliver molecules to specific cellular compartments due to its lipophilic nature
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a phase-transfer catalyst makes it valuable in various chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of ((Benzyloxy)methyl)triphenylphosphoniumbromide involves the formation of a phosphonium ylide upon deprotonation with a strong base. The ylide then reacts with carbonyl compounds (aldehydes or ketones) to form alkenes via the Wittig reaction. The key steps in the mechanism are:
Deprotonation: The phosphonium salt is deprotonated by a strong base to form the ylide.
Nucleophilic Addition: The ylide adds to the carbonyl compound to form a betaine intermediate.
Elimination: The betaine intermediate undergoes elimination to form the desired alkene and triphenylphosphine oxide.
Comparaison Avec Des Composés Similaires
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- (Methoxymethyl)triphenylphosphonium chloride
Uniqueness: ((Benzyloxy)methyl)triphenylphosphoniumbromide is unique due to the presence of the benzyloxy group, which can impart different reactivity and selectivity in chemical reactions compared to other triphenylphosphonium salts. This makes it particularly useful in specific synthetic applications where the benzyloxy group can participate in further transformations or provide steric and electronic effects that influence the outcome of the reaction.
Propriétés
Formule moléculaire |
C26H24BrOP |
|---|---|
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
triphenyl(phenylmethoxymethyl)phosphanium;bromide |
InChI |
InChI=1S/C26H24OP.BrH/c1-5-13-23(14-6-1)21-27-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 |
Clé InChI |
GPPQCYYDPMQCAE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)

![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)





